PT-2385

Übersicht

Beschreibung

PT-2385 ist ein selektiver Inhibitor des Hypoxie-induzierbaren Faktors-2 alpha (HIF-2α), eines Transkriptionsfaktors, der an der zellulären Reaktion auf niedrige Sauerstoffkonzentrationen beteiligt ist. Diese Verbindung hat sich als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, insbesondere des klaren Zellkarzinoms des Nierenzellkarzinoms, indem sie die Aktivität von HIF-2α hemmt, das in Tumoren oft überexprimiert ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound umfasst mehrere wichtige Schritte, darunter die Synthese von Zwischenverbindungen und deren anschließende Reaktion unter kontrollierten Bedingungen. Eine Methode umfasst die Reaktion von 3-Chlorpropanoylchlorid mit einer geeigneten aromatischen Verbindung, um eine Zwischenverbindung zu bilden, die dann weiteren Reaktionen unterzogen wird, um this compound zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

PT-2385 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von HIF-2α und seiner Auswirkungen auf zelluläre Prozesse verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von Hypoxie-induzierbaren Signalwegen und zellulären Reaktionen auf niedrige Sauerstoffkonzentrationen.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs, insbesondere des klaren Zellkarzinoms des Nierenzellkarzinoms, durch Hemmung der HIF-2α-Aktivität untersucht

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Arzneimittelforschung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von HIF-2α. Es stört die Heterodimerisierung von HIF-2α mit dem Arylhydrocarbon-Rezeptor-Kern-Translokator, wodurch die Transkription von HIF-2α-Zielgenen verhindert wird. Diese Hemmung führt zu einer reduzierten Expression von Genen, die am Tumorwachstum und der Angiogenese beteiligt sind, wie z. B. Cyclin D1 und dem vaskulären endothelialen Wachstumsfaktor A (VEGFA) .

Wirkmechanismus

Target of Action

PT-2385 is a potent and selective inhibitor of hypoxia-inducible factor 2α (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the body’s response to low oxygen conditions, known as hypoxia .

Mode of Action

This compound selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption prevents HIF-2α from binding to DNA and activating the transcription of genes involved in cellular responses to hypoxia .

Biochemical Pathways

The inhibition of HIF-2α by this compound has significant effects on several biochemical pathways. In particular, it suppresses glycolysis and shifts energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) . This shift is particularly important in cells that have adapted to hypoxic conditions by relying more heavily on glycolysis for energy production .

Result of Action

The inhibition of HIF-2α by this compound has been shown to be effective in blocking cancer cell growth, proliferation, and tumor angiogenesis, particularly in clear cell renal cell carcinoma (ccRCC) . In neurological disorders induced by deficiency of Iron regulatory protein 2 (IRP2), this compound prevented neurodegenerative symptoms and modulated mitochondrial morphology and quality .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxygen and iron. For instance, the activity of HIF-2α, the target of this compound, is upregulated under hypoxic conditions . Therefore, the efficacy of this compound may vary depending on the oxygen levels in the tumor microenvironment. Additionally, iron is an indispensable element involved in multiple biochemical pathways, including those affected by this compound .

Biochemische Analyse

Biochemical Properties

PT-2385 selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption leads to the inhibition of HIF-2α, which plays a crucial role in the regulation of various biochemical reactions . This compound has been shown to suppress glycolysis and shift energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) in vivo .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In the context of hepatocellular carcinoma, this compound has been shown to enhance the efficacy of sorafenib, a standard treatment for advanced hepatocellular carcinoma, by suppressing HIF-2α, increasing androgen receptors (AR), and suppressing downstream pSTAT3/pAKT/pERK pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the selective disruption of the heterodimerization of HIF-2α with HIF-1β . This disruption leads to the inhibition of HIF-2α, which in turn suppresses the expression of genes regulated by HIF-2α . This compound has also been shown to inhibit the amplitude, gating, and hysteresis of delayed-rectifier K+ current (I K(DR)) in a time- and concentration-dependent manner .

Dosage Effects in Animal Models

It has been shown that this compound can prevent neurodegenerative symptoms in Irp2–/– mice, suggesting that it may have significant effects at certain dosages .

Metabolic Pathways

This compound is involved in the regulation of energy metabolism. It has been shown to suppress glycolysis and shift energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of PT-2385 involves several key steps, including the synthesis of intermediate compounds and their subsequent reactions under controlled conditions. One method involves the reaction of 3-chloropropanoyl chloride with a suitable aromatic compound to form an intermediate, which is then subjected to further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PT-2385 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MK-3795: Ein weiterer HIF-2α-Inhibitor mit ähnlichen Eigenschaften wie PT-2385.

PT2399: Eine verwandte Verbindung mit vergleichbaren inhibitorischen Wirkungen auf HIF-2α.

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen Selektivität für HIF-2α gegenüber HIF-1α einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von HIF-2α in der Krebsbiologie macht. Seine Fähigkeit, HIF-2α zu hemmen, ohne HIF-1α zu beeinflussen, bietet einen deutlichen Vorteil bei der gezielten Ansteuerung von Hypoxie-induzierbaren Signalwegen in Tumoren .

Eigenschaften

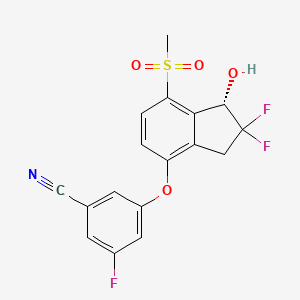

IUPAC Name |

3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBSHRSJOPSEGS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672665-49-4 | |

| Record name | PT-2385 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PT-2385 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PT-2385 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.